2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazol-2-ylamine core linked via a sulfanyl bridge to a substituted imidazole ring. The imidazole moiety is further functionalized with a 4-methylphenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole ring contributes to hydrogen-bonding interactions, a common feature in kinase inhibitors and antimicrobial agents .
Synthesis likely follows a nucleophilic substitution pathway, analogous to methods described for structurally related compounds (e.g., details the synthesis of a similar imidazole-thiazole acetamide using 2-chloro-N-(thiazol-2-yl)acetamide and potassium carbonate under reflux conditions). Characterization would involve NMR (¹H, ¹³C), IR, and elemental analysis, as seen in and for validating purity and tautomeric forms.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4OS2/c1-14-5-7-15(8-6-14)18-12-27-21(32-13-19(30)28-20-26-9-10-31-20)29(18)17-4-2-3-16(11-17)22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZRIMWHKQPJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Diketones and Amines
The imidazole ring is constructed via cyclocondensation between 4-methylphenylglyoxal (A ) and 3-(trifluoromethyl)aniline (B ) under acidic conditions (Scheme 1).
- Conditions : Ethanol, HCl (cat.), reflux, 12 h.
- Yield : 78% (5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole).
Mechanistic Insight : Protonation of the diketone enhances electrophilicity, enabling nucleophilic attack by the amine. Subsequent dehydration and aromatization yield the imidazole.
Thiolation of the Imidazole C-2 Position
Introducing the thiol group at C-2 employs thiourea in a nucleophilic aromatic substitution (NAS) reaction (Scheme 2).
Optimization : Microwave irradiation (150°C, 20 min) improves yield to 89% by enhancing reaction kinetics.
Synthesis of the Acetamide-Thiazole Moiety
Preparation of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide
2-Amino-thiazole (C ) reacts with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (Scheme 3).
Characterization : ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 3.6 Hz, 1H, thiazole-H), 7.08 (d, J = 3.6 Hz, 1H, thiazole-H), 4.02 (s, 2H, CH₂Br).
Coupling of Imidazole-Thiol and Bromoacetamide
The sulfur bridge is formed via SN2 reaction between the imidazole-2-thiol and bromoacetamide (Scheme 4).
Side Reactions : Oxidation of thiol to disulfide is mitigated by degassing solvents and adding 1% w/w Na₂S₂O₄.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.89–7.40 (m, 8H, aryl-H), 4.28 (s, 2H, SCH₂), 2.42 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd. for C₂₂H₁₈F₃N₃OS₂ [M+H]⁺: 478.0854; found: 478.0856.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional NAS | 82 | 6 h | 95 | Scalability |
| Microwave NAS | 89 | 20 min | 98 | Rapid, energy-efficient |
| Solvent-free cyclization | 75 | 2 h | 90 | Eco-friendly |
Challenges and Mitigation Strategies
- Trifluoromethyl Group Reactivity : Electron-withdrawing effects slow NAS; addressed using polar aprotic solvents (DMF).
- Thiol Oxidation : N₂ atmosphere and reducing agents (Na₂S₂O₄) prevent disulfide formation.
- Solubility Issues : Use of DMF/THF mixtures enhances intermediate solubility during coupling.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Activity Comparison of Selected Analogues
Key Observations :
- Trifluoromethyl vs. Halogen Substituents : The target compound’s 3-(trifluoromethyl)phenyl group may enhance binding to hydrophobic enzyme pockets compared to halogenated analogues (e.g., 4-fluorophenyl in Compound 9 ). The CF₃ group’s electron-withdrawing nature also improves metabolic stability relative to methoxy or methyl groups.
- Thiazole vs.
- Antitumor Activity : Imidazole acyl urea derivatives () with pyridinyl and chlorophenyl substituents show comparable antitumor activity to Sorafenib (~70% inhibition), suggesting that the target compound’s 4-methylphenyl group might modulate similar pathways (e.g., Raf kinase inhibition) .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Data for Selected Analogues
Key Observations :
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound (inferred from ) confirms the thione tautomer dominance, critical for stability in biological systems .
- Solubility: The trifluoromethyl group increases logP compared to non-fluorinated analogues (e.g., 9d in has logP ~3.2 vs.
Biological Activity
The compound 2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound consists of several key structural components:
- Imidazole ring : Known for its role in various biological activities.
- Thiazole moiety : Often associated with antimicrobial and anticancer activities.
- Trifluoromethyl and methyl phenyl groups : These substituents can influence lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds containing thiazole and imidazole rings exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | A549 | 15 | Cell cycle arrest |
| Compound C | HeLa | 20 | Inhibition of Bcl-2 |
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins, promoting cell death in cancerous cells.
- Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G2/M phase, leading to halted proliferation.
- Inhibition of Oncogenic Pathways : By targeting specific kinases or transcription factors involved in tumorigenesis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
- Substituents on the Phenyl Rings : Electron-donating groups like methyl enhance activity by increasing lipophilicity and facilitating better interactions with target proteins.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Thiazole Derivatives : A study published in MDPI highlighted that thiazole-containing compounds exhibited IC50 values as low as 1.61 µg/mL against cancer cell lines, demonstrating potent anticancer effects through apoptosis .
- Imidazole-based Compounds : Research indicated that imidazole derivatives could inhibit tumor growth by modulating key signaling pathways involved in cancer progression .
- Combination Therapy Potential : Some studies suggest that combining this compound with established chemotherapeutics could enhance efficacy and reduce resistance in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodology :
- Imidazole Core Formation : Cyclization of precursors (e.g., substituted anilines and aldehydes) under acidic/basic conditions. For example, 1,2-disubstituted imidazoles are synthesized via cyclocondensation .
- Sulfanyl-Acetamide Linkage : Use of potassium carbonate as a base and ethanol as a solvent for nucleophilic substitution between thiol-containing intermediates and 2-chloro-N-(thiazol-2-yl)acetamide .
- Key Parameters : Temperature (60–80°C), reaction time (6–12 hours), and stoichiometric control to minimize byproducts .
- Validation : Monitor via TLC and confirm purity using -/-NMR and HPLC (>95% purity threshold) .
Q. How can structural characterization be rigorously validated for this compound?
- Techniques :
- Spectroscopy : -NMR (e.g., imidazole proton at δ 7.2–7.8 ppm), -NMR (carbonyl signal at ~168 ppm), and IR (C=O stretch at ~1650 cm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S content (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) and assess bioactivity in standardized assays (e.g., MIC for antimicrobial activity) .
- Assay Optimization : Use isogenic bacterial strains or cancer cell lines (e.g., HepG2) to control for model-specific variability .
- Impurity Analysis : Quantify residual solvents or unreacted intermediates via GC-MS; correlate with bioactivity outliers .
Q. How can computational modeling predict binding modes to biological targets (e.g., COX enzymes)?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-1/2). For example, the trifluoromethyl group may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Validation : Compare with experimental IC values from enzyme inhibition assays .
Q. What are the challenges in scaling up synthesis without compromising yield or purity?
- Solutions :
- Catalyst Screening : Test alternatives to Pd/C (e.g., Ni-based catalysts) for cost-effective coupling reactions .
- Solvent Optimization : Replace ethanol with recyclable solvents (e.g., 2-MeTHF) to improve green metrics .
- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction progress .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity and stability?
- Analysis :
- Electronic Effects : Use DFT calculations (Gaussian 16) to map charge distribution; the -CF group reduces electron density on the imidazole ring, enhancing electrophilic substitution resistance .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC tracking to identify hydrolytic or oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
